

ML388 ATP-competitive mTOR inhibition

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Compound of Interest

Compound Name: ML388

Cat. No.: B609163

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An In-depth Technical Guide to **ML388**, an ATP-Competitive mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML388, also known as XL388, is a highly potent and selective, orally bioavailable, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR). As a serine/threonine kinase, mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, making it a critical target in oncology. **ML388** distinguishes itself by targeting the kinase domain of mTOR, thereby inhibiting both of its functional complexes, mTORC1 and mTORC2. This dual inhibition overcomes the limitations of earlier allosteric inhibitors like rapamycin and its analogs, which primarily affect mTORC1. This document provides a comprehensive technical overview of **ML388**, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on the mTOR signaling pathway.

Core Mechanism of Action

ML388 functions as an ATP-competitive inhibitor of mTOR kinase.^[1] By binding to the ATP pocket in the catalytic domain of mTOR, it directly prevents the phosphorylation of downstream substrates. This mechanism allows for the potent and direct inhibition of both mTORC1 and mTORC2 complexes.^{[2][3]}

- mTORC1 Inhibition: Prevents the phosphorylation of key substrates like 4E-BP1 and p70S6 kinase (S6K), leading to the suppression of protein synthesis and cell growth.^{[3][4]}

- mTORC2 Inhibition: Blocks the phosphorylation of substrates such as AKT at Serine 473, which is crucial for cell survival and proliferation.[\[1\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **ML388**, consolidating data from various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity

Parameter	Value	Target(s)	Notes
IC50	9.9 nM	mTOR Kinase	Highly potent direct inhibition. [1]
Selectivity	>1000-fold	vs. PI3K kinases	Demonstrates high selectivity over closely related kinases in the PI3K family. [1]
Inhibition of DNA-PK	IC50 of 8.831 µM	DNA-PK	A secondary target at much higher concentrations. [5]

Table 2: Cellular Activity and Proliferation

Parameter	Cell Line	Value	Target/Assay
IC50 (p-p70S6K T389)	MCF-7	94 nM	mTORC1 substrate phosphorylation. [1]
IC50 (p-AKT S473)	MCF-7	350 nM	mTORC2 substrate phosphorylation. [1]
IC50 (Proliferation)	MCF-7	1.37 µM	Cell viability. [1]
PRAS40 Phosphorylation	Glioblastoma Cells	Inhibition at 1,500-2,000 nM	Complete inhibition of p-PRAS40 (Thr246) only at high doses. [3]

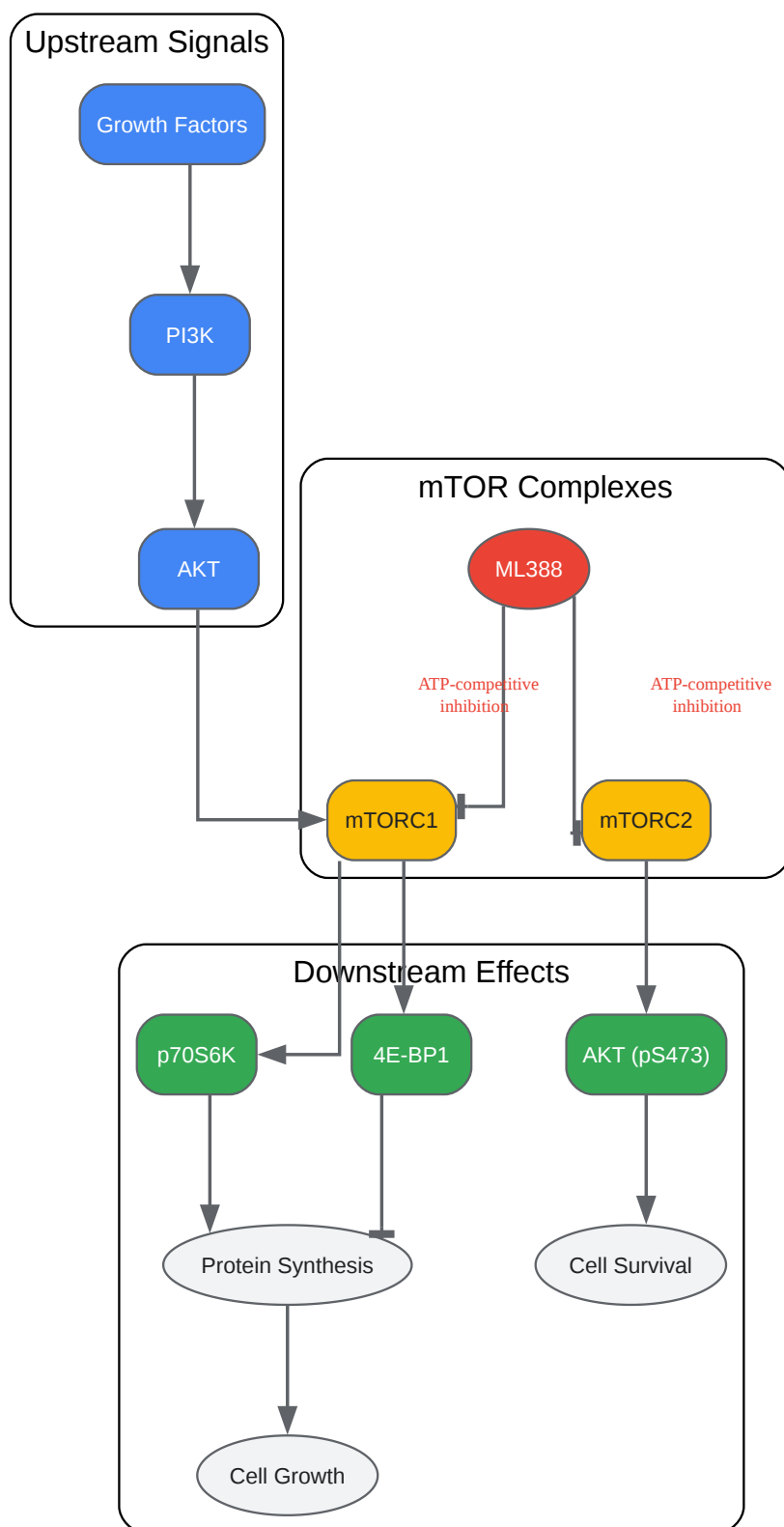
Table 3: Pharmacokinetic Properties

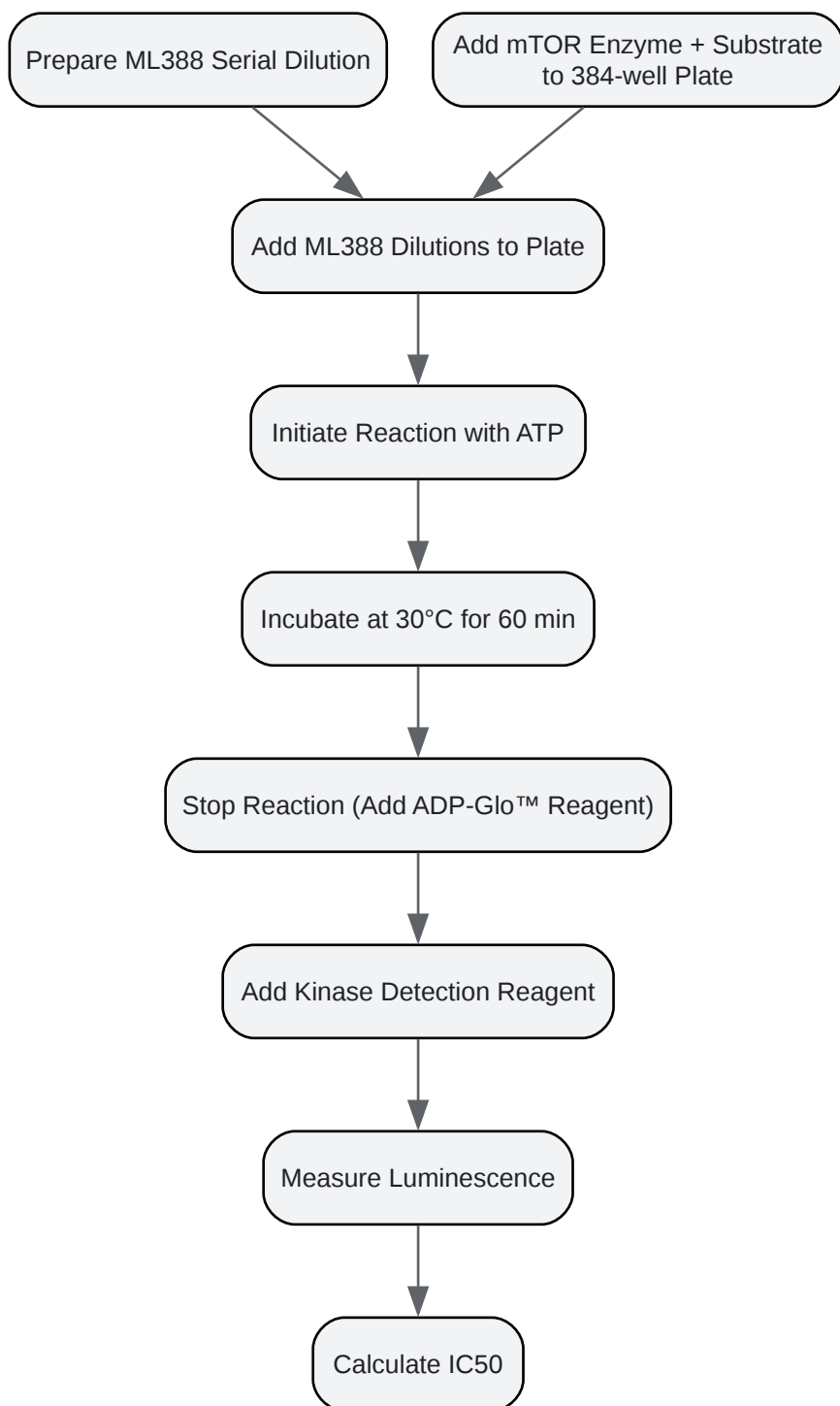
Species	Plasma Protein Binding (at 5 μ M)
Human	86%
Monkey	90%
Dog	89%
Rat	85%
Mouse	84%

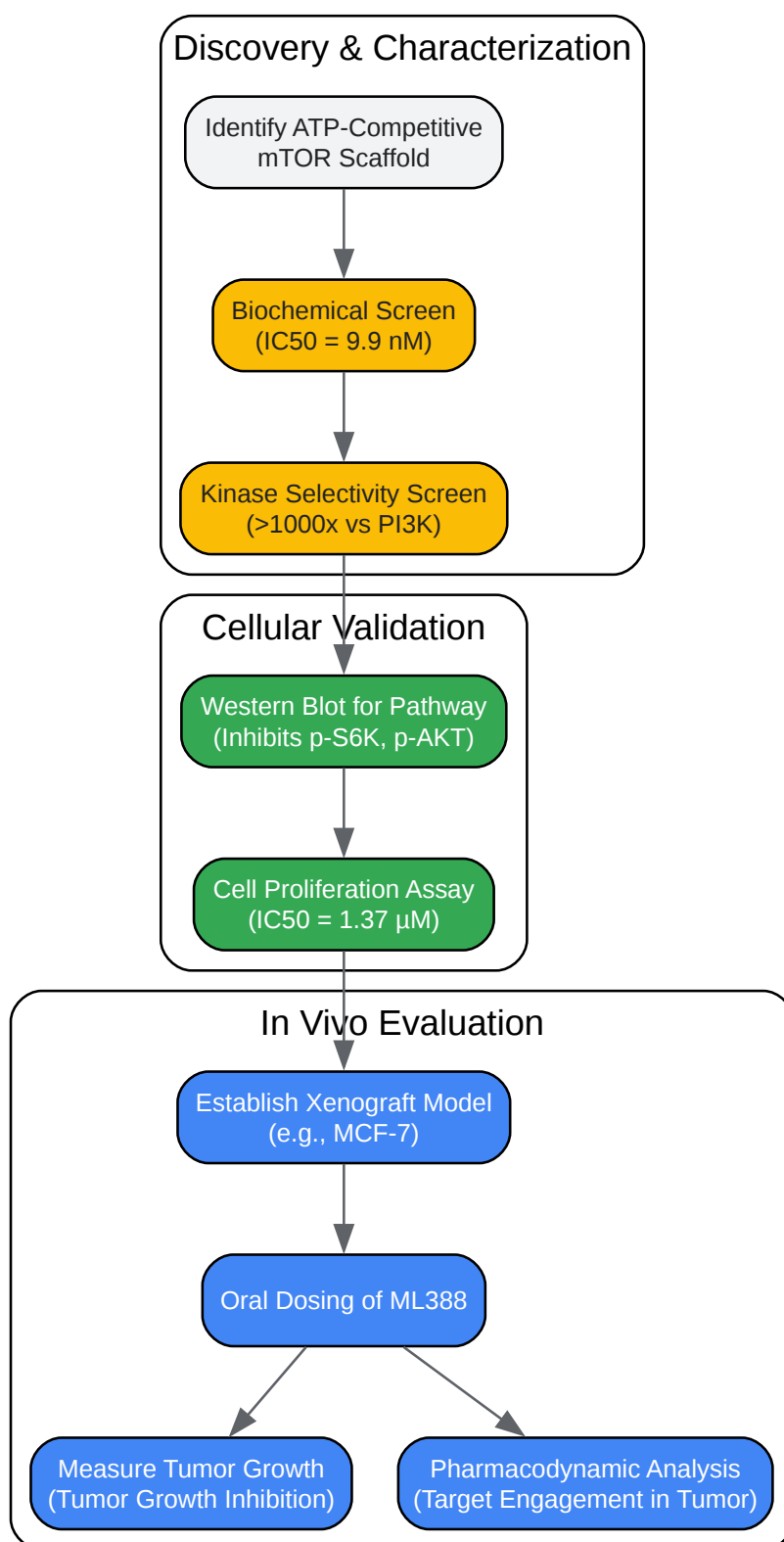
Data compiled from Selleck Chemicals product information.[\[1\]](#)

Signaling Pathway Visualization

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by **ML388**.







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- To cite this document: BenchChem. [ML388 ATP-competitive mTOR inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609163#ml388-atp-competitive-mtor-inhibition]

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